Calcium benzoate hydrate, AldrichCPR

Übersicht

Beschreibung

Calcium dibenzoate, also known as calcium benzoate, is the calcium salt of benzoic acid. It is commonly used as a preservative in the food industry due to its antimicrobial properties. The compound is recognized by its E number, E213, and is approved for use in the EU, USA, Australia, and New Zealand .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Calcium dibenzoate can be synthesized by reacting calcium hydroxide or calcium carbonate with benzoic acid. The reaction typically involves dissolving benzoic acid in water and then adding calcium hydroxide or calcium carbonate. The mixture is heated to facilitate the reaction, resulting in the formation of calcium dibenzoate and water as a byproduct.

Industrial Production Methods

In industrial settings, calcium dibenzoate is produced by a similar method but on a larger scale. The process involves the controlled addition of calcium hydroxide or calcium carbonate to a benzoic acid solution under specific temperature and pH conditions to ensure maximum yield and purity. The product is then filtered, dried, and packaged for use.

Analyse Chemischer Reaktionen

Types of Reactions

Calcium dibenzoate primarily undergoes substitution reactions due to the presence of the benzoate ion. It can also participate in complexation reactions with metal ions.

Common Reagents and Conditions

Substitution Reactions: These reactions typically involve reagents such as halogens or other electrophiles. The reaction conditions often include solvents like water or alcohol and may require heating.

Complexation Reactions: Calcium dibenzoate can form complexes with various metal ions in the presence of ligands. These reactions usually occur in aqueous solutions and may require specific pH conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions with halogens can produce halogenated benzoates, while complexation reactions can yield metal-benzoate complexes.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

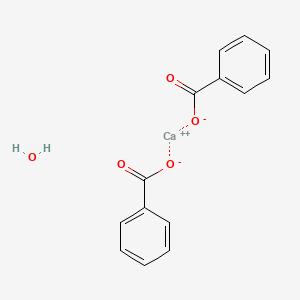

Calcium benzoate hydrate is the calcium salt of benzoic acid, commonly represented as . The compound can exist in different hydration states, primarily as a trihydrate or monohydrate. Its molecular structure reveals a planar arrangement consisting of benzoate ions coordinated with calcium ions and water molecules. X-ray diffraction studies indicate that the trihydrate form has distinct physical properties compared to its dehydrated counterparts, influencing its rehydration behavior and stability under various conditions .

Pharmaceutical Applications

- Thermotropic Mesophases : Research indicates that calcium benzoate can form thermotropic mesophases through dehydration processes. These mesophases exhibit unique hydration behaviors that are crucial for drug formulation and delivery systems. The stability and characteristics of these mesophases were analyzed using techniques such as differential thermal analysis (DTA) and scanning electron microscopy (SEM) .

- Synthesis of Bioactive Compounds : Calcium benzoate serves as a precursor in the synthesis of various bioactive compounds, including selective human A3 adenosine receptor antagonists. This application highlights its importance in pharmaceutical chemistry for developing new therapeutic agents .

Food Industry Applications

Calcium benzoate hydrate is widely used as a food preservative due to its antimicrobial properties:

- Preservative in Food Products : It is commonly used in soft drinks, fruit juices, bakery products, and sauces to inhibit microbial growth. The E number for calcium benzoate when used in food is E213, indicating its approval for use in many countries .

- Mechanism of Action : The antimicrobial efficacy of calcium benzoate is pH-dependent, functioning optimally in acidic environments by preventing the growth of bacteria and fungi .

Corrosion Inhibition

Recent studies have investigated the effectiveness of calcium benzoate as a corrosion inhibitor for steel in sodium nitrate solutions:

- Electrochemical Studies : Experiments using cyclic voltammetry demonstrated that calcium benzoate significantly reduces corrosion rates on steel surfaces. The adsorption mechanism was found to follow Langmuir isotherm models, indicating strong interaction between the inhibitor and the metal surface .

- Performance Metrics : The maximum surface coverage achieved by calcium benzoate was reported at 0.93 after 30 minutes of exposure, showcasing its potential for practical applications in corrosion protection .

Material Science Applications

- PVC Stabilization : Calcium benzoate is utilized as a heat stabilizer in polyvinyl chloride (PVC) formulations. Its inclusion helps enhance the thermal stability and longevity of PVC products used in various applications, including food packaging .

- Feed Additive Potential : Emerging research suggests that calcium benzoate could serve as a feed additive in animal nutrition, promoting growth and health benefits due to its calcium content .

Data Table: Summary of Applications

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Pharmaceuticals | Drug formulation (thermotropic mesophases) | Stability influenced by hydration state |

| Food Industry | Preservative (E213) | Effective against bacteria and fungi |

| Corrosion Inhibition | Steel protection | Reduces corrosion rates significantly |

| Material Science | PVC heat stabilizer | Enhances thermal stability |

| Animal Nutrition | Potential feed additive | May promote growth benefits |

Wirkmechanismus

Calcium dibenzoate exerts its effects primarily through its antimicrobial properties. The benzoate ion disrupts the metabolic pathways of microorganisms, inhibiting their growth and reproduction. This action is particularly effective in acidic environments, which is why calcium dibenzoate is commonly used in acidic food products. The calcium ion plays a supportive role by enhancing the solubility and stability of the benzoate ion .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Sodium Benzoate: Another benzoate salt used as a preservative. It is more soluble in water compared to calcium dibenzoate.

Potassium Benzoate: Similar to sodium benzoate but with different solubility and stability properties.

Calcium Propionate: Used as a preservative but has different antimicrobial properties and applications.

Uniqueness

Calcium dibenzoate is unique in its balance of solubility, stability, and antimicrobial efficacy. It is preferred over other benzoate salts in certain applications due to its better solubility and safety profile .

Biologische Aktivität

Calcium benzoate hydrate, also known as the calcium salt of benzoic acid, is a compound widely recognized for its applications in food preservation due to its antibacterial and antifungal properties. This article delves into the biological activity of calcium benzoate hydrate, exploring its mechanisms, efficacy, and relevant research findings.

Calcium benzoate has the chemical formula and is typically encountered as a white crystalline powder. It is soluble in water, which enhances its utility as a food preservative. The compound can exist in various hydrated forms, including monohydrate and trihydrate, with distinct structural characteristics that influence its biological activity .

Antimicrobial Activity

Calcium benzoate exhibits significant antimicrobial properties, particularly against yeasts, molds, and certain bacteria. Its effectiveness as a preservative is largely attributed to its ability to lower the pH of food products, thus inhibiting microbial growth. The compound functions by disrupting microbial cell membranes and interfering with metabolic processes .

Hydration States

The biological activity of calcium benzoate can also be influenced by its hydration state. Research indicates that the trihydrate form possesses a unique planar structure that may enhance its interaction with microbial cells, thereby increasing its efficacy .

Efficacy Studies

A series of studies have evaluated the effectiveness of calcium benzoate in various applications:

- Food Preservation : Calcium benzoate is commonly used in fruit juices and bakery products to extend shelf life by preventing spoilage caused by microbial contamination. Its E number designation is E213, indicating its approval for use in food products across several regions including the EU and USA .

- Antimicrobial Spectrum : In controlled experiments, calcium benzoate demonstrated inhibitory effects against a range of pathogens including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values suggest that calcium benzoate is effective at low concentrations, making it a cost-effective preservative option .

Case Studies

- Preservation in Beverages : A study on concentrated pineapple juice showed that calcium benzoate effectively prevented yeast growth, maintaining product quality over extended storage periods .

- Thermal Stability : Investigations into the thermal stability of calcium benzoate hydrates revealed that dehydration processes can lead to the formation of thermotropic mesophases. These mesophases exhibited distinct physical properties that could be leveraged for improved preservation techniques .

Safety and Health Considerations

Calcium benzoate is generally recognized as safe (GRAS) when used within recommended limits. However, individuals with specific sensitivities, such as those suffering from asthma or allergies to aspirin, may experience adverse reactions upon consumption . Regulatory bodies have established safety thresholds to mitigate potential risks associated with excessive intake.

Eigenschaften

IUPAC Name |

calcium;dibenzoate;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C7H6O2.Ca.H2O/c2*8-7(9)6-4-2-1-3-5-6;;/h2*1-5H,(H,8,9);;1H2/q;;+2;/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSXXAEMYJQPQKV-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)[O-].C1=CC=C(C=C1)C(=O)[O-].O.[Ca+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12CaO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | Benzoic acid, calcium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

2090-05-3 | |

| Record name | Benzoic acid, calcium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Calcium dibenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.578 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.